molecular formula C12H16O3 B3147677 Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate CAS No. 628333-29-9

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

Cat. No. B3147677
M. Wt: 208.25 g/mol
InChI Key: AMBQJPDLWOQQDI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, also known as ethyl ferulate, is a natural phenolic compound that is commonly found in plants such as rice, wheat, and oats. It has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties. In

Scientific Research Applications

1. Electroreductive Radical Cyclization

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is involved in electroreductive radical cyclization processes. A study demonstrated the catalytic reduction of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and related compounds, leading to the formation of cyclic products like ethyl 2-(3′,4′-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate (Esteves et al., 2005).

2. Neolignan Formation

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is related to the formation of neolignans, as seen in the isolation of new enantiomeric neolignans from Lobelia Chinensis. This includes compounds like ethyl 3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl] propanoate (Chen et al., 2010).

3. Polymorphism in Pharmaceuticals

This compound is studied for its polymorphic forms in pharmaceutical research. A specific variant, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, was characterized using various spectroscopic and diffractometric techniques (Vogt et al., 2013).

4. Enzyme-Catalyzed Synthesis

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is used in enzyme-catalyzed synthesis processes. For example, the synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids starting from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates (Brem et al., 2010).

5. Photophysicochemical Properties

Studies have investigated the synthesis, characterization, and photophysicochemical properties of compounds like ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate, exploring their potential applications in photodynamic therapy and imaging (Kuruca et al., 2018).

6. Enantioseparation Studies

Enantioseparation of isomeric compounds like 2-(methylphenyl)propanoic acids, which are structurally related to ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, has been achieved using techniques like countercurrent chromatography. This process is crucial in producing enantiomerically pure pharmaceuticals and other substances (Jin et al., 2020).

properties

IUPAC Name

ethyl 3-(4-hydroxy-2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8,13H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBQJPDLWOQQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate

Synthesis routes and methods I

Procedure details

A solution of ethyl 3-[4-(benzyloxy)-2-methylphenyl]prop-2-enoate (intermediate 11, 1.054 g) in ethanol (50 ml) was added to a suspension of palladium hydroxide on carbon (0.15 g) in ethanol (5 ml) under nitrogen gas. The resulting suspension was then stirred under a hydrogen atmosphere for 3 hours. The mixture was filtered through Harborlite filter aid and the pad washed with more ethanol. The combined filtrates were evaporated in vacuo to give the title compound as a clear oil.
Name
ethyl 3-[4-(benzyloxy)-2-methylphenyl]prop-2-enoate
Quantity
1.054 g
Type
reactant
Reaction Step One
Name
intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5 g (16.8 mmol) of the above prepared (E)-3-(4-benzyloxy-2-methyl-phenyl)-acrylic acid ethyl ester was dissolved in 50 ml of tetrahydrofuran and hydrogenated over 0.8 g of 10% of palladium on charcoal as catalyst at ambient temperature and atmospheric pressure. Filtering off the catalyst and evaporating the solvent yielded 3.5 g of the title compound as light yellow oil (100% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

To a flask containing 10% Pd/C catalyst under nitrogen was added ethyl (2E)-3-{2-methyl-4-[(phenylmethyl)oxy]phenyl}-2-propenoate (1.22 g, 4.12 mmol) in EtOH (15 mL) washing in with more EtOH (2×4 mL). The reaction vessel was placed under an atmosphere of hydrogen and stirred rapidly at ambient temperature for 19 h. The mixture was then filtered through a pad of celite washing with EtOH and the filtrate reduced under vacuum. The residue was the purified by SPE (silica, 20 g cartridge) eluting with cyclohexane:EtOAc (gradient 10:1 to 2:1) to afford the title compound (548 mg).
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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